Cas no 916136-33-9 ((2-methyl-6-nitrophenyl)methanesulfonyl chloride)

(2-メチル-6-ニトロフェニル)メタンスルホニルクロリドは、有機合成において有用なスルホン化剤です。この化合物は、芳香環にメチル基とニトロ基が置換した特異な構造を持ち、高い反応性を示します。特に、求核試薬との反応性に優れ、アミンやアルコールとの縮合反応により対応するスルホンアミドやスルホン酸エステルの合成に適しています。ニトロ基の電子吸引性により、スルホニルクロリド部位の反応性がさらに向上している点が特徴です。また、結晶性が良好なため取り扱いが容易で、高純度品として安定供給が可能です。医薬品中間体や機能性材料の合成における重要な構築ブロックとして利用されています。

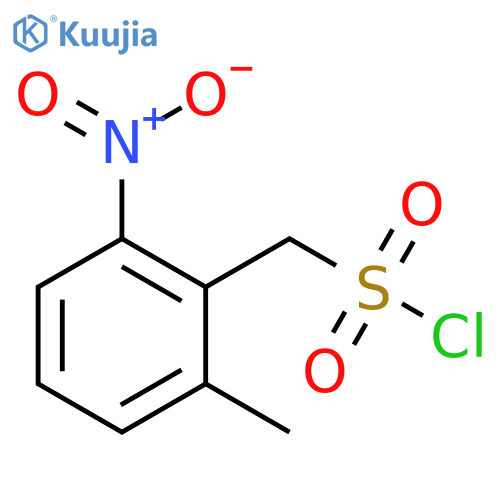

916136-33-9 structure

商品名:(2-methyl-6-nitrophenyl)methanesulfonyl chloride

(2-methyl-6-nitrophenyl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- (2-methyl-6-nitrophenyl)methanesulfonyl chloride

- Benzenemethanesulfonyl chloride, 2-methyl-6-nitro-

-

- インチ: 1S/C8H8ClNO4S/c1-6-3-2-4-8(10(11)12)7(6)5-15(9,13)14/h2-4H,5H2,1H3

- InChIKey: SFUCVKAEGKNEOP-UHFFFAOYSA-N

- ほほえんだ: C1(CS(Cl)(=O)=O)=C([N+]([O-])=O)C=CC=C1C

じっけんとくせい

- 密度みつど: 1.501±0.06 g/cm3(Predicted)

- ふってん: 388.5±30.0 °C(Predicted)

(2-methyl-6-nitrophenyl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990316-10.0g |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride |

916136-33-9 | 10g |

$4729.0 | 2023-05-26 | ||

| Enamine | EN300-1990316-1.0g |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride |

916136-33-9 | 1g |

$1100.0 | 2023-05-26 | ||

| Enamine | EN300-1990316-0.1g |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride |

916136-33-9 | 0.1g |

$968.0 | 2023-09-16 | ||

| Enamine | EN300-1990316-5g |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride |

916136-33-9 | 5g |

$3189.0 | 2023-09-16 | ||

| Enamine | EN300-1990316-0.5g |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride |

916136-33-9 | 0.5g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-1990316-5.0g |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride |

916136-33-9 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1990316-0.05g |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride |

916136-33-9 | 0.05g |

$924.0 | 2023-09-16 | ||

| Enamine | EN300-1990316-10g |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride |

916136-33-9 | 10g |

$4729.0 | 2023-09-16 | ||

| Enamine | EN300-1990316-1g |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride |

916136-33-9 | 1g |

$1100.0 | 2023-09-16 | ||

| Enamine | EN300-1990316-0.25g |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride |

916136-33-9 | 0.25g |

$1012.0 | 2023-09-16 |

(2-methyl-6-nitrophenyl)methanesulfonyl chloride 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

916136-33-9 ((2-methyl-6-nitrophenyl)methanesulfonyl chloride) 関連製品

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬